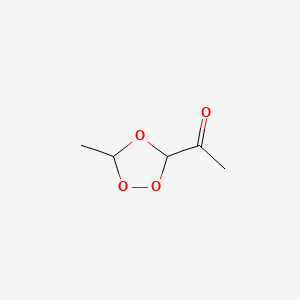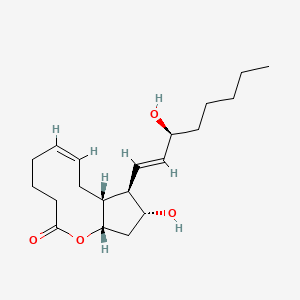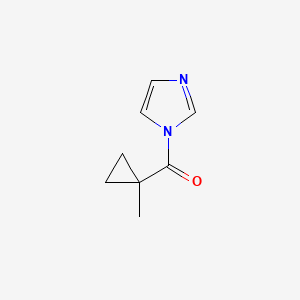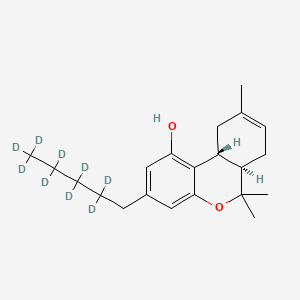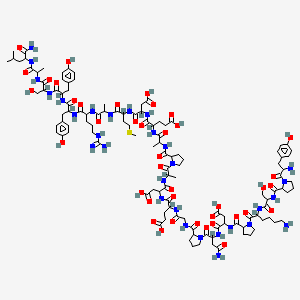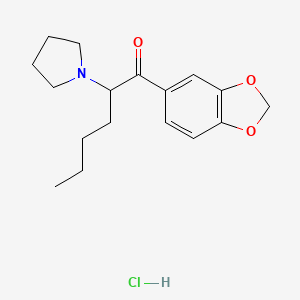
9-Pohsa
描述
9-Pohsa, also known as 9-POHSA, is a fatty acid ester of hydroxy fatty acids (FAHFAs). It has been shown to have anti-inflammatory effects by inhibiting cytokine production and reducing the expression of IL-1β and IL-6 .
Synthesis Analysis
The synthesis of 9-Pohsa involves the esterification of a hydroxy fatty acid with a fatty acid. The major types of FAHFAs found in healthy human circulation are 9-Pohsa and 9-OAHSA .Molecular Structure Analysis
The molecular formula of 9-Pohsa is C34H64O4, and it has a molecular weight of 536.87 . The structure consists of a fatty acid (palmitoleic acid) esterified at the 9-position of hydroxy stearic acid .Chemical Reactions Analysis
9-Pohsa shows anti-inflammatory effects via inhibiting cytokine production and reducing the expression of IL-1β and IL-6 . It has been studied for its potential to reduce inflammation-related indicators in liver cells induced by LPS .科学研究应用
与心血管生物标志物的相关性
9-PAHSA,被确定为健康人体循环中主要的内源性羟基脂肪酸酯(FAHFAs)之一,与各种与心血管相关的生物标志物呈现相关性。它与另一种FAHFA,9-OAHSA呈强正相关,与空腹血糖、S-腺苷基-l-同型半胱氨酸(SAH)和三甲胺氧化物(TMAO)呈负相关。此外,9-PAHSA与左旋肉碱呈正相关,并表现出抗炎作用,这可能表明其具有心血管保护潜力(Dongoran et al., 2020)。
对肥胖小鼠的胰岛素敏感作用
长期摄入9-PAHSA对饲喂肥胖性饮食的小鼠的基础代谢和胰岛素敏感性产生了有利影响。这表明了其在肥胖和与糖尿病相关疾病的潜在治疗应用(Benlebna等,2020)。
改善糖尿病小鼠的心血管并发症
发现9-PAHSA能通过促进自噬通路和减少心肌肥大来改善糖尿病小鼠的心血管并发症。这表明其在治疗糖尿病心血管疾病中的潜力(Wang et al., 2021)。
对糖尿病小鼠认知功能障碍的影响
9-PAHSA显示出在减轻与糖尿病相关的小鼠认知障碍方面的潜力。这种效应可能与前额皮质中REST/NRSF和BDNF表达的改变有关,表明其在与糖尿病相关的神经退行性疾病中的相关性(Wen et al., 2020)。
预防脂肪肝细胞线粒体功能障碍
已证明9-PAHSA能预防线粒体功能障碍并增加脂肪肝细胞的存活率,表明其在非酒精性脂肪肝病(NAFLD)中具有潜在的治疗作用(Schultz Moreira et al., 2020)。
属性
IUPAC Name |
9-[(Z)-hexadec-9-enoyl]oxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H64O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h12-13,32H,3-11,14-31H2,1-2H3,(H,35,36)/b13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXRHEIVUHPWLL-SEYXRHQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H64O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214233 | |
| Record name | 9-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | FAHFA(16:1(9Z)/9-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
9-Pohsa | |
CAS RN |
1481636-43-4 | |
| Record name | 9-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1481636-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-[[(9Z)-1-Oxo-9-hexadecen-1-yl]oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAHFA(16:1(9Z)/9-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



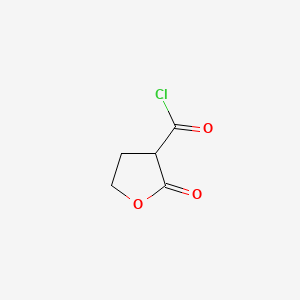

![2-Azaspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]](/img/structure/B593190.png)
